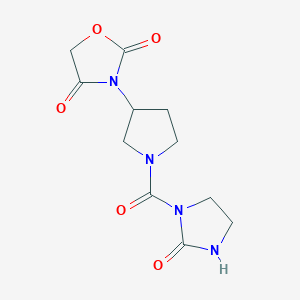

3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

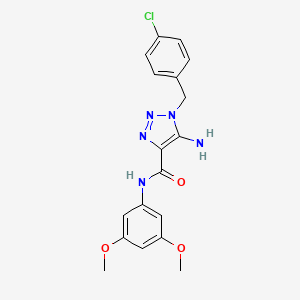

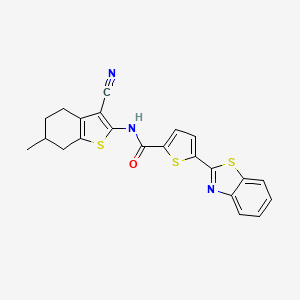

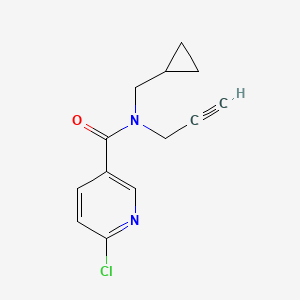

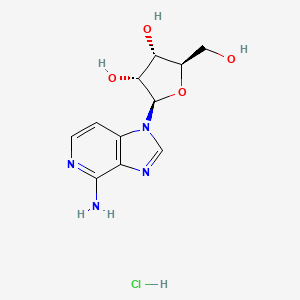

The compound “3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including an oxazolidine ring, a pyrrolidine ring, and an imidazolidine ring . These rings are common in many biologically active compounds and are often used by medicinal chemists to create new drugs .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its three rings: the five-membered pyrrolidine and imidazolidine rings, and the oxazolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The imidazolidine ring contains two nitrogen atoms, one of which bears a hydrogen atom .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

A foundational aspect of research on this compound involves its synthesis and the chemical reactivity of its related structures. The synthesis of oxazolidines, thiazolidines, and related bicyclic compounds from β-hydroxy or β-mercapto-α-amino acid esters showcases the versatility of these compounds in creating complex heterocyclic systems. Such syntheses often involve interactions with aromatic aldehydes, N-bromosuccinimide for dehydrogenation, and various bases for Mannich base formation. These reactions yield a wide range of heterocyclic compounds, including oxazolidine-2,4-diones, which are of interest due to their potential biological activities and as intermediates in further synthetic applications (Badr, Aly, Fahmy, & Mansour, 1981).

Biological Activity and Applications

The compound and its derivatives have been studied for their biological activities, which are crucial for developing new therapeutic agents. For instance, derivatives of 2-selenoxoimidazolidin-4-ones have been synthesized and evaluated for their cytotoxicity and ability to generate reactive oxygen species (ROS) in cancer cells. These compounds exhibit considerable cytotoxicity against certain cancer cell lines, indicating their potential as chemotherapeutic agents. This highlights the importance of such compounds in medicinal chemistry and cancer research (Novotortsev et al., 2021).

Antimicrobial Properties

Research on oxazolidine-2,4-diones and related compounds has also extended into antimicrobial applications. The development of new antibacterial agents, particularly those effective against Gram-positive organisms including methicillin-resistant Staphylococcus aureus, has been a significant area of focus. Studies have shown that modifications to the oxazolidinone structure, such as introducing heteroaromatic rings like pyridine, diazene, or triazene, can significantly influence their antibacterial properties. This research is critical in the ongoing search for novel antibiotics to combat resistant bacterial strains (Tucker et al., 1998).

Direcciones Futuras

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activity. Given the biological activity of similar compounds, it could be of interest to explore its potential as a therapeutic agent .

Propiedades

IUPAC Name |

3-[1-(2-oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c16-8-6-20-11(19)15(8)7-1-3-13(5-7)10(18)14-4-2-12-9(14)17/h7H,1-6H2,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPVZSQNMPPZLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2654021.png)